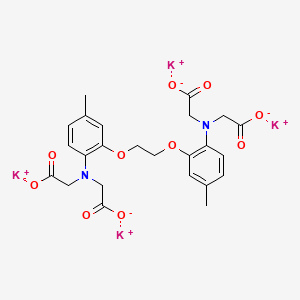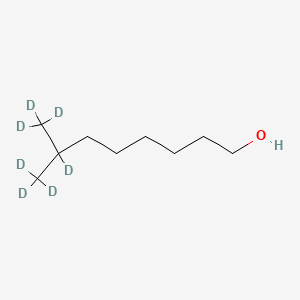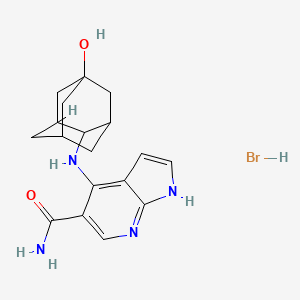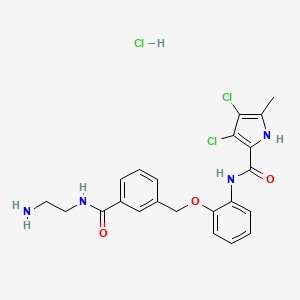
2'-Deoxyadenosine monohydrate-13C10,15N5 (hydrate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Deoxyadenosine monohydrate-13C10,15N5 (hydrate) is a deoxyribonucleoside labeled with carbon-13 and nitrogen-15 isotopes. It is a stable isotope-labeled compound used primarily in scientific research. The compound is a building block in the chemical synthesis of nucleic acids and is often used as a precursor for synthesizing isotopically labeled phosphoramidites .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyadenosine monohydrate-13C10,15N5 (hydrate) involves the incorporation of stable isotopes of carbon and nitrogen into the deoxyribonucleoside structure. The process typically starts with the synthesis of labeled adenine, which is then coupled with a labeled deoxyribose sugar to form the final product. The reaction conditions often involve the use of protecting groups to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the final product .
化学反应分析
Types of Reactions: 2’-Deoxyadenosine monohydrate-13C10,15N5 (hydrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deoxyadenosine derivatives.
Reduction: Reduction reactions can convert the compound into different nucleoside analogs.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium azide and thiols are commonly employed
Major Products: The major products formed from these reactions include various deoxyadenosine derivatives and nucleoside analogs, which are useful in further chemical synthesis and research applications .
科学研究应用
2’-Deoxyadenosine monohydrate-13C10,15N5 (hydrate) has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of isotopically labeled nucleic acids for structural and functional studies.
Biology: Employed in metabolic flux analysis to study cellular metabolism and nucleic acid dynamics.
Medicine: Utilized in drug development and pharmacokinetic studies to trace the distribution and metabolism of nucleoside analogs.
Industry: Applied in the production of labeled compounds for use in diagnostic assays and imaging techniques
作用机制
The mechanism of action of 2’-Deoxyadenosine monohydrate-13C10,15N5 (hydrate) involves its incorporation into nucleic acids during DNA synthesis. The labeled isotopes allow for the tracking and quantification of nucleic acid synthesis and metabolism. The compound targets DNA polymerases and other enzymes involved in nucleic acid synthesis, providing insights into the molecular pathways and dynamics of DNA replication and repair .
相似化合物的比较
2’-Deoxyguanosine monohydrate-13C10,15N5: Another isotopically labeled deoxyribonucleoside used in similar research applications.
2’-Deoxycytidine monohydrate-13C10,15N5: A labeled deoxyribonucleoside used for studying DNA synthesis and metabolism.
2’-Deoxythymidine monohydrate-13C10,15N5: Used in the synthesis of labeled DNA for structural and functional studies
Uniqueness: 2’-Deoxyadenosine monohydrate-13C10,15N5 (hydrate) is unique due to its specific labeling with carbon-13 and nitrogen-15 isotopes, which provides distinct advantages in tracing and quantifying nucleic acid synthesis and metabolism. Its use in metabolic flux analysis and pharmacokinetic studies sets it apart from other similar compounds .
属性
分子式 |
C10H15N5O4 |
|---|---|
分子量 |
284.15 g/mol |
IUPAC 名称 |
(2R,5R)-5-(6-(15N)azanylpurin-9-yl)-2-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-3-ol;hydrate |
InChI |
InChI=1S/C10H13N5O3.H2O/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7;/h3-7,16-17H,1-2H2,(H2,11,12,13);1H2/t5?,6-,7-;/m1./s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1; |
InChI 键 |
WZJWHIMNXWKNTO-NNMPFXHLSA-N |
手性 SMILES |
[13CH2]1[13C@@H](O[13C@@H]([13CH]1O)[13CH2]O)[15N]2[13CH]=[15N][13C]3=[13C]([15N]=[13CH][15N]=[13C]32)[15NH2].O |
规范 SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12395406.png)
![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12395409.png)






![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12395455.png)




![[(2R,4S,5R)-5-[5-(acetyloxymethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl acetate](/img/structure/B12395481.png)
